molecular formula C19H16F2N2OS2 B2992755 N-(3,4-difluorophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 941875-89-4

N-(3,4-difluorophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2992755
M. Wt: 390.47
InChI Key: DANPBZDULVLZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, fever, and inflammation. It was first synthesized in 1969 and has been used clinically since 1971. Diflunisal is a derivative of salicylic acid and is structurally similar to aspirin. However, it has a longer half-life and a slower onset of action than aspirin.

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

Compounds structurally related to N-(3,4-difluorophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide have been studied for their potential in improving photovoltaic efficiency. These compounds have shown good light-harvesting efficiency (LHE) and favorable free energy of electron injection, making them suitable as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, their non-linear optical (NLO) activity has been investigated, revealing potential for various optical applications. Molecular docking studies with Cyclooxygenase 1 (COX1) have provided insights into ligand-protein interactions, suggesting potential biomedical applications (Mary et al., 2020).

Antitumor Activity

The antitumor activity of benzothiazole derivatives, closely related to the compound , has been evaluated in vitro against human tumor cell lines. These studies have identified compounds with considerable anticancer activity, offering insights into the development of new therapeutic agents. This research underscores the potential of such compounds in the design of drugs targeting specific cancer types (Yurttaş et al., 2015).

Antioxidant Activity

Coordination complexes derived from pyrazole-acetamide have been synthesized and characterized for their antioxidant activity. The study of these complexes, involving different metal ions, highlights their significant antioxidant potential. Such findings are crucial for developing antioxidants that can mitigate oxidative stress-related diseases (Chkirate et al., 2019).

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2OS2/c1-12-2-4-13(5-3-12)10-25-19-23-15(11-26-19)9-18(24)22-14-6-7-16(20)17(21)8-14/h2-8,11H,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANPBZDULVLZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.